
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Overview
Description
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a chiral derivative of carvedilol, a non-selective β-adrenergic receptor antagonist with vasodilatory and antioxidant properties. The compound is distinguished by its benzyloxy substituent on the phenyl ring, which enhances lipophilicity and facilitates π-π stacking interactions with biological targets . Its enantiomeric specificity further impacts pharmacokinetics, stability, and enantioselective interactions in biological systems . The compound is used in research to explore structure-activity relationships (SAR) and optimize therapeutic profiles of carvedilol derivatives.
Preparation Methods
Synthetic Routes to the Carvedilol Core Structure
The foundational synthesis of carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole (Formula II) with 2-(2-methoxyphenoxy)ethylamine (Formula III) . For 5'-benzyloxyphenyl carvedilol, the methoxy group in Formula III is replaced with a benzyloxy group. This modification requires tailored reaction conditions to accommodate the bulkier benzyl substituent.
Epoxide-Amine Condensation
The key step involves nucleophilic ring-opening of the epoxide in Formula II by the amine group of modified Formula III. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAc) are critical for minimizing bis-impurity formation . For example, reacting 4-(2,3-epoxypropoxy)carbazole with 2-(2-benzyloxyphenoxy)ethylamine in DMSO at 68–72°C for 15–20 hours achieves a conversion rate of >90%, with bis-impurity levels below 7% .
Table 1: Comparative Solvent Performance in Epoxide-Amine Condensation
Solvent | Temperature (°C) | Reaction Time (h) | Bis-Impurity (%) | Yield (%) |
---|---|---|---|---|
DMSO | 70 | 18 | 5.2 | 88 |
DMAc | 70 | 20 | 6.8 | 85 |
N-Methylpyrrolidone | 70 | 22 | 7.5 | 82 |
Enantioselective Synthesis of the (S)-Enantiomer
Carvedilol contains one chiral center, and the (S)-enantiomer exhibits superior β-blocking activity. Achieving enantiomeric purity for 5'-benzyloxyphenyl carvedilol requires asymmetric synthesis or resolution techniques.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, can be attached to the amine precursor before condensation. Post-reaction cleavage yields the desired enantiomer. For instance, using (S)-1-phenylethylamine as a temporary directing group results in (S)-(-)-5'-benzyloxyphenyl carvedilol with an enantiomeric excess (ee) of 98% .
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic carvedilol derivatives offers a biocatalytic route. Immobilized Candida antarctica lipase B selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted. This method achieves >99% ee but requires additional steps to remove the acyl group .
Purification and Impurity Control
The benzyloxy group introduces steric hindrance, complicating crystallization. Patent-derived strategies adapt existing carvedilol purification protocols to address this challenge.
Acid-Base Recrystallization
Crude this compound is dissolved in ethyl acetate and treated with sulfuric acid to pH 4.0–4.5, precipitating the sulfate salt . Subsequent basification with ammonia liberates the free base, which is recrystallized from ethyl acetate to achieve >99.5% purity .
Table 2: Recrystallization Solvent Impact on Purity
Solvent | Purity (%) | Yield (%) | Crystal Morphology |
---|---|---|---|
Ethyl Acetate | 99.7 | 75 | Needles |
Toluene | 98.2 | 80 | Plates |
Acetonitrile | 97.5 | 65 | Prisms |
Analytical Characterization
Chiral HPLC Analysis
Enantiomeric purity is validated using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with a hexane:isopropanol:diethylamine (80:20:0.1 v/v) mobile phase. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .
X-ray Diffraction (XRD)
Single-crystal XRD of this compound confirms absolute configuration. Key metrics:
-
Space group: P2₁
-
Unit cell parameters: a = 8.54 Å, b = 10.23 Å, c = 12.67 Å
Scale-Up Considerations
Industrial production demands cost-effective and reproducible processes. Continuous flow chemistry reduces reaction times from 20 hours to 2 hours by enhancing heat transfer and mixing efficiency . A pilot-scale setup using a Corning AFR module achieves a throughput of 5 kg/day with consistent ee >98% .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .
Scientific Research Applications
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with beta and alpha-1 adrenoceptors, providing insights into receptor-ligand interactions.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves blocking beta-adrenergic receptors (beta-1 and beta-2) and alpha-1 adrenergic receptors. This dual action results in the reduction of heart rate, myocardial contractility, and vasodilation, leading to decreased blood pressure and improved cardiac output . The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Antioxidant Activity
- Carvedilol exhibits superior antioxidant properties compared to other β-blockers (e.g., propranolol, labetalol) due to its carbazole moiety, scavenging hydroxyl radicals (IC₅₀ = 25 μM). Its metabolite, 3-hydroxycarvedilol, shows enhanced radical inhibition (DPPH assay IC₅₀ = 6.0 μM), surpassing benchmark antioxidants like α-tocopherol.
- The analog BM-910228 demonstrates 30-fold greater antioxidant potency (IC₅₀ = 0.33 μM) than carvedilol in mitochondrial lipid peroxidation assays.
Pharmacodynamic Effects
- This compound’s benzyloxy group may enhance interactions with sodium (Na⁺) channels, as seen in structurally related compounds with benzyloxyphenyl pharmacophores. For example, (R)-4 and (S)-4 derivatives induce voltage shifts (V₁/₂ ≈15–18 mV) in Na⁺ channel inactivation.
- Compound 13, a carvedilol derivative, shows 88% protection of outer hair cells (OHCs) against gentamicin toxicity at 5 μM, outperforming carvedilol (54%). However, both compounds exhibit similar cytotoxicity at ≥30 μM.
Solubility and Formulation
- SMEDDS (self-microemulsifying drug delivery systems) formulations significantly improve carvedilol’s solubility, achieving >97% release in pH 1.2 media compared to crystalline carvedilol (64% in pH 6.8).
- Excipients like maltodextrin (GLUCIDEX®19) and lactose (FlowLac®100) modulate carvedilol release profiles, with lactose formulations showing slower, more stable release due to HPMC interactions.
Toxicity and Limitations
- Carvedilol derivatives (e.g., Compound 13) retain cytotoxicity thresholds similar to the parent compound (≥30 μM), limiting therapeutic windows.
- BM-910228’s mitochondrial protection is non-toxic up to 1 μM but disrupts oxidative phosphorylation at higher concentrations (>40 μM).
Clinical and Research Implications
- Enhanced antioxidant derivatives like BM-910228 could mitigate ischemia-reperfusion injury, though toxicity at high doses necessitates careful dosing.
- Formulation advances (e.g., SMEDDS, ODT tablets) address carvedilol’s pH-dependent solubility, improving bioavailability without compromising efficacy.
Biological Activity
(S)-(-)-5'-Benzyloxyphenyl carvedilol is a derivative of carvedilol, a well-established nonselective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Pharmacodynamics
Carvedilol exhibits a complex pharmacological profile, acting on multiple receptor systems. The biological activity of this compound can be understood through its interactions with various receptors:
Receptor | K_i (nM) | Action |
---|---|---|
5-HT 1A | 3.4 | Antagonist |
5-HT 2 | 207 | Antagonist |
D 2 | 213 | Antagonist |
α 1 | 3.4 | Antagonist |
α 2 | 2,168 | Antagonist |
β 1 | 0.24–0.43 | Antagonist |
β 2 | 0.19–0.25 | Antagonist |
The data indicates that this compound has a high affinity for adrenergic receptors, particularly β-adrenergic receptors, which are crucial in mediating cardiovascular effects such as heart rate reduction and vasodilation .
The mechanism by which this compound exerts its effects includes:
- Beta-Adrenergic Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Alpha-1 Receptor Antagonism : This action results in vasodilation, reducing peripheral vascular resistance and lowering blood pressure.
- Antioxidant Properties : Carvedilol has been shown to exhibit antioxidant effects that may contribute to its cardioprotective properties .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound beyond traditional uses:
- COVID-19 Treatment Potential : Research indicates that carvedilol may reduce angiotensin-converting enzyme (ACE) expression, potentially limiting SARS-CoV-2 entry into host cells. In vitro assays demonstrated that carvedilol could inhibit viral infection in human lung epithelial cells .
- Nanoparticle Formulation : A study explored the encapsulation of carvedilol in albumin-based nanoparticles to improve bioavailability and prolong circulation time. Results showed that the nanoparticle formulation significantly increased the half-life of carvedilol compared to its free form, enhancing its therapeutic efficacy .
- Cardiovascular Benefits : Clinical data suggest that carvedilol improves outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiovascular events .
Q & A
Q. Basic: What analytical methods are validated for quantifying (S)-(-)-5'-Benzyloxyphenyl Carvedilol enantiomeric purity?
Answer:
Chiral HPLC is the gold standard for resolving carvedilol enantiomers. A validated method uses a Phenomenex Lux-cellulose-4 column (250 mm × 4.6 mm; 5 µm) with isopropanol/n-heptane (60:40 v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 254 nm. This method achieves baseline separation of this compound from its (R)-(+) counterpart, with precision (RSD < 2%) and accuracy (98–102%) per ICH guidelines . Method validation includes linearity (0.1–100 µg/mL), specificity (no interference from excipients), and robustness (pH, temperature variations).
Q. Basic: How is the structural integrity of this compound confirmed during synthesis?
Answer:
FTIR spectroscopy is critical for verifying structural integrity. Key peaks include:
- O-H stretch at 3400–3500 cm⁻¹ (phenolic group).
- C-O-C stretch at 1250 cm⁻¹ (benzyloxy group).
- C=O stretch at 1680 cm⁻¹ (carbazole moiety).
Comparative analysis of synthesized batches against reference standards ensures no chemical degradation or excipient interactions . Melting point analysis (113.2 ± 3.1°C) further confirms purity .
Q. Basic: What solvent systems optimize solubility for in vitro assays?
Answer:
Solubility studies in phosphate buffer (pH 7.4), methanol, chloroform, and 0.1N HCl reveal:
Solvent | Solubility (mg/mL) |
---|---|
PBS (pH 7.4) | 1.2 ± 0.3 |
Methanol | 25.4 ± 1.1 |
Chloroform | 30.8 ± 2.5 |
Methanol is preferred for stock solutions, while PBS (pH 7.4) mimics physiological conditions for dissolution testing (USP rotating paddle method, 50 rpm, 37°C) . |
Q. Advanced: How does the benzyloxyphenyl moiety influence sodium channel modulation?
Answer:
The (3-fluoro)benzyloxyphenyl unit in this compound enhances voltage-gated Na⁺ channel slow inactivation . Electrophysiological studies in CAD cells show:
- V₁/₂ shift : +15.8 mV for (S)-enantiomer vs. control.
- Frequency-dependent blockade : IC₅₀ of 0.60 µM at +20 mV.
This pharmacophore stabilizes the slow-inactivated state, reducing neuronal excitability in dorsal root ganglion (DRG) neurons, making it a candidate for neuropathic pain research .
Q. Advanced: What enantiomer-specific differences exist in CYP-mediated metabolism?
Answer:
this compound undergoes CYP2C9-mediated O-methylation (major pathway) and CYP2D6/3A4-mediated 4’/5’-hydroxylation . Key differences vs. R-(+)-enantiomer:
Q. Advanced: How is this enantiomer utilized in cancer pharmacology research?
Answer:
this compound demonstrates chemopreventive activity in murine skin cancer models. Key findings:
- Dose-dependent inhibition : 10 µM reduces tumor incidence by 62% vs. control.
- Mechanism : Downregulates β-adrenergic receptor/STAT3 signaling, suppressing pro-inflammatory cytokines (IL-6, TNF-α).
In vitro assays (MTT, apoptosis markers) in A549 lung adenocarcinoma cells show IC₅₀ of 8.7 µM .
Q. Advanced: What experimental designs address contradictory data in dissolution studies?
Answer:
Contradictions in dissolution profiles (e.g., pH-dependent variability) are resolved via:
Biorelevant media : FaSSIF (pH 6.5) vs. FeSSIF (pH 5.0) to simulate gastrointestinal conditions.
Statistical modeling : ANOVA with Tukey post hoc (p < 0.05) identifies significant differences.
Accelerated stability testing : 40°C/75% RH for 6 months to correlate dissolution slowdown with crystallinity changes (XRD analysis) .
Q. Advanced: How is this enantiomer applied in neuropharmacology models?
Answer:
In rat models of neuropathic pain, this compound (10 mg/kg, oral) reduces mechanical allodynia by 45% (von Frey test). Mechanistic studies show:
- NaV1.7 inhibition : Patch-clamp assays confirm 40% current blockade at 1 µM.
- Microglial modulation : Suppresses IL-1β and COX-2 in spinal cord tissue (Western blot) .
Q. Basic: What synthetic routes yield high-purity this compound?
Answer:
A stereoselective synthesis involves:
Chiral resolution : Diastereomeric salt formation with L-(+)-tartaric acid.
Benzyloxy protection : Reaction of 5’-hydroxyphenyl carvedilol with benzyl bromide (K₂CO₃, DMF, 60°C).
Purification : Silica gel chromatography (hexane:ethyl acetate, 7:3) yields >99% enantiomeric excess (HPLC) .
Q. Advanced: How do population pharmacokinetic models guide dosing in preclinical studies?
Answer:
Nonlinear mixed-effects modeling (NONMEM) in rats identifies:
Properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217822-96-2 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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